2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
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Description
2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H29N5O2S and its molecular weight is 475.61. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity and Molecular Structure
Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including a detailed examination of their antioxidant activities, suggests a significant interest in these compounds for their potential therapeutic uses. The study highlighted the importance of hydrogen bonding in the self-assembly process of these complexes and their considerable antioxidant activities, as demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Anticancer Potential
The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were undertaken with the aim of discovering new anticancer agents. This research indicates a methodological approach to attaching different aryloxy groups to the C2 position of the pyrimidine ring, resulting in compounds that showed appreciable cancer cell growth inhibition against a panel of cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial and Anti-5-lipoxygenase Agents
Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents. This work illustrates the compound's potential in addressing significant health concerns, including cancer and inflammatory diseases, through the inhibition of 5-lipoxygenase, a key enzyme in the inflammation process (Rahmouni et al., 2016).
Glutaminase Inhibition
In the realm of metabolic enzyme inhibition, a study on BPTES analogs, including compounds with structural motifs similar to pyrazolo[3,4-d]pyrimidine, showcased the search for potent glutaminase inhibitors. These inhibitors are sought after for their therapeutic potential in cancer treatment, highlighting the compound's relevance in medicinal chemistry and drug discovery (Shukla et al., 2012).
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-21-12-8-18(3)9-13-21)34-16-22(32)27-14-20-10-6-17(2)7-11-20/h6-13H,5,14-16H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVWBEKEZHVJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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